p-Dimethylaminophenylazophenylarsonic acid

描述

Historical Perspectives and Genesis in Chemical Research

The development of p-Dimethylaminophenylazophenylarsonic acid is rooted in the broader history of organoarsenic chemistry, which saw significant advancements in the late 19th and early 20th centuries. A pivotal moment in this field was the work of Paul Ehrlich, whose research into organoarsenic compounds led to the development of Salvarsan, the first effective treatment for syphilis. nih.govchemimpex.com Ehrlich's exploration of atoxyl and its derivatives laid the groundwork for the synthesis and investigation of a wide array of aromatic compounds containing arsenic. nih.govchemimpex.comorgsyn.org

While the specific first synthesis of this compound is not widely documented in seminal historical texts, its conceptual origin can be traced to the confluence of two major areas of chemical synthesis: the preparation of azo dyes and the derivatization of phenylarsonic acid. The synthesis of phenylarsonic acid itself can be achieved through various methods, including the diazotization of p-arsanilic acid. nih.gov Azo compounds, characterized by the -N=N- linkage, have a rich history as synthetic dyes. researchgate.net The combination of these two chemical moieties likely arose from the systematic exploration of new dye structures and the desire to investigate the properties of organoarsenic compounds.

Structural Characteristics and Chemical Classification within Azoaromatic and Organoarsenic Compounds

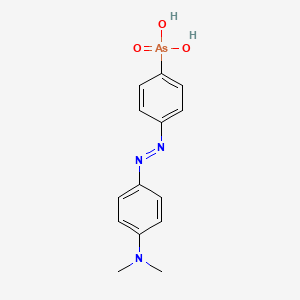

This compound is classified as both an azoaromatic and an organoarsenic compound. Its chemical formula is C₁₄H₁₆AsN₃O₃. nih.gov

Azoaromatic Features: The molecule contains an azo group (-N=N-) that connects two phenyl rings, forming a chromophore that is responsible for its colored nature. This places it within the vast family of azo dyes, which are known for their vibrant colors and are widely used in the textile industry. researchgate.net The presence of the dimethylamino group (-N(CH₃)₂) on one of the phenyl rings acts as an auxochrome, a group that modifies the ability of the chromophore to absorb light, often intensifying the color.

Organoarsenic Features: The defining characteristic of this compound as an organoarsenic molecule is the presence of a carbon-arsenic (C-As) bond. Specifically, it is a derivative of phenylarsonic acid, where an arsonic acid group (-AsO(OH)₂) is attached to one of the phenyl rings. Organoarsenic compounds are a diverse class of molecules that have been explored for various applications, from pharmaceuticals to agriculture.

Academic Significance and Contemporary Research Trajectories

The academic significance of this compound lies primarily in its application as an analytical reagent and its role in the development of new functional materials.

Analytical Reagent: This compound has been utilized as a chromogenic reagent in analytical chemistry. Its ability to form colored complexes with certain metal ions makes it suitable for their spectrophotometric determination. The distinct color change upon complexation allows for the quantification of metal ions in a solution. While specific, recent high-impact studies on this particular molecule are not abundant, the general class of azo dyes containing chelating groups continues to be an area of interest for the development of new analytical methods.

属性

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16AsN3O3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19,20)21/h3-10H,1-2H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESQGSDAHXGDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16AsN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872057 | |

| Record name | (4-{[4-(Dimethylamino)phenyl]diazenyl}phenyl)arsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-68-4 | |

| Record name | As-[4-[2-[4-(Dimethylamino)phenyl]diazenyl]phenyl]arsonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenearsonic acid, p-((p-(dimethylamino)phenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Dimethylaminophenylazophenylarsonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-{[4-(Dimethylamino)phenyl]diazenyl}phenyl)arsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-dimethylaminophenylazo)phenylarsonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [4-(4-dimethylaminophenyl)diazenylphenyl]arsonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY24ULS7AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Conventional Synthetic Routes for p-Dimethylaminophenylazophenylarsonic Acid

The most established and conventional method for synthesizing this compound is a two-step process. This process begins with the diazotization of an aromatic amine already containing the arsonic acid group, followed by an azo coupling reaction with an activated aromatic partner.

A plausible and widely accepted route involves:

Diazotization of p-arsanilic acid: p-Arsanilic acid (4-aminophenylarsonic acid) is treated with a cold solution of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form the corresponding aryldiazonium salt. chegg.comresearchgate.net This reaction must be conducted at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt. chegg.com

Azo coupling with N,N-dimethylaniline: The freshly prepared diazonium salt of p-arsanilic acid is then introduced to a solution of N,N-dimethylaniline. researchgate.net The N,N-dimethylaniline acts as the coupling component, and the reaction proceeds via electrophilic aromatic substitution to yield the final product, this compound. brainly.com

Table 1: Proposed Conventional Synthesis Overview

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | Diazotization | p-Arsanilic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5 °C | 4-Arsonophenyl-diazonium chloride |

| 2 | Azo Coupling | 4-Arsonophenyl-diazonium chloride, N,N-dimethylaniline, Weakly acidic/neutral pH | This compound |

Mechanistic Principles of Azo Coupling Reactions

The azo coupling reaction is a cornerstone of dye chemistry and functions as an electrophilic aromatic substitution (EAS). chegg.combrainly.com In this mechanistic framework, the aryldiazonium cation, generated from the diazotization of p-arsanilic acid, serves as a relatively weak electrophile. Consequently, it requires a highly activated aromatic ring to react efficiently.

N,N-dimethylaniline is an excellent nucleophile for this purpose. Its dimethylamino group is a powerful electron-donating group, which significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. brainly.com The mechanism proceeds as follows:

Electrophilic Attack: The terminal nitrogen of the diazonium cation attacks the electron-rich para-position of the N,N-dimethylaniline ring. This is generally the rate-determining step.

Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.

Deprotonation: A base (such as water or the conjugate base of the acid used) removes a proton from the carbon atom where the diazonium group has attached, restoring the aromaticity of the ring and forming the stable azo compound. researchgate.net

The reaction with aniline (B41778) derivatives is typically carried out in weakly acidic to neutral conditions (pH 4-5) to ensure a sufficient concentration of the free amine to act as the nucleophile, while also maintaining the stability of the diazonium salt. tardigrade.in

Introduction of the Arsonic Acid Moiety

The arsonic acid group (-AsO₃H₂) is integral to the target molecule and is typically introduced by using a pre-functionalized starting material. In the conventional route described, this is achieved by starting with p-arsanilic acid.

The synthesis of aryl arsonic acids themselves is classically achieved through several named reactions, most notably the Bart reaction and the Béchamp reaction .

The Bart Reaction: This is the most common method and involves the reaction of an aryldiazonium salt with a salt of arsenous acid, such as sodium arsenite (NaAsO₂), often in the presence of a copper(I) salt catalyst. This method allows for the direct conversion of an aromatic amine (via its diazonium salt) to the corresponding arsonic acid. orgsyn.org

The Béchamp Reaction: This method involves heating an aromatic amine with arsenic acid (H₃AsO₄). It is an electrophilic aromatic substitution where arsenic acid acts as the electrophile. This method is generally limited to activated aromatic amines.

For the synthesis of the precursor p-arsanilic acid, either of these methods could be employed starting from aniline.

Exploration of Alternative Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign reaction protocols.

Catalytic Approaches in Compound Synthesis

While the conventional Bart reaction for synthesizing the arsonic acid precursor often uses stoichiometric copper salts, modern cross-coupling chemistry offers catalytic alternatives. Palladium-catalyzed C-As bond formation reactions, for example, represent a more advanced approach for the synthesis of functionalized aryl arsines, which can then be oxidized to arsonic acids.

For the azo coupling step itself, research into related azo dye syntheses has shown that solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, can promote the reaction under solvent-free conditions, simplifying purification and allowing for catalyst recycling.

Sustainable Synthesis and Process Optimization

"Green chemistry" principles are increasingly being applied to the synthesis of azo compounds. Key areas of improvement include:

One-Pot Synthesis: To circumvent the instability of diazonium salts, one-pot procedures where diazotization and coupling occur in the same reaction vessel are being developed. This minimizes the accumulation of potentially explosive diazonium intermediates and reduces waste from intermediate workup steps. unb.ca

Solvent-Free and Aqueous Conditions: The use of grinding techniques for solid-state reactions or conducting the synthesis in water as a green solvent are attractive alternatives to traditional organic solvents.

Alternative Diazotizing Agents: Using reagents like aryltriazenes in the presence of a Brønsted acidic ionic liquid can serve as an alternative to nitrous acid for the diazotization step, offering milder reaction conditions.

Reaction Kinetics and Thermodynamic Considerations in Synthesis

Reaction Kinetics:

Diazotization: The formation of the diazonium salt is a rapid reaction. The primary kinetic consideration is the competing decomposition of the diazonium salt, which is highly sensitive to temperature. Maintaining temperatures between 0 and 5 °C is critical to ensure the yield of the desired intermediate is maximized before it degrades.

Azo Coupling: The rate of the coupling reaction is pH-dependent. For coupling with N,N-dimethylaniline, a weakly acidic medium is optimal. In strongly acidic solutions, the concentration of the free, nucleophilic amine is too low, and in alkaline solutions, the diazonium salt can convert to non-reactive diazotate species. The reaction rate is also significantly influenced by the electronic nature of the coupling partner; the strong electron-donating dimethylamino group ensures a fast coupling reaction.

Thermodynamic Considerations:

The diazotization step is an equilibrium process. researchgate.net The decomposition of the diazonium salt to form a phenol (B47542) and highly stable dinitrogen gas (N₂) is thermodynamically very favorable but kinetically slow at low temperatures. This highlights the importance of kinetic control over the reaction.

In some azo coupling reactions, there is a possibility of kinetic versus thermodynamic product control. For instance, initial attack might occur at the nitrogen atom of the amine (N-coupling), but this is often reversible. The C-coupling product, leading to the formation of the azo dye, is typically the more thermodynamically stable product and will predominate over time.

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Binding Characteristics of p-Dimethylaminophenylazophenylarsonic Acid

The coordination behavior of this compound is dictated by the interplay of its potential donor sites, as well as electronic and steric factors inherent to the molecule.

Identification of Potential Donor Sites

This compound possesses three primary regions capable of donating electron pairs to a metal center, thus acting as a ligand. These potential donor sites are:

The Arsonic Acid Group (-AsO(OH)₂): The oxygen atoms of the arsonic acid moiety are primary donor sites. Phenylarsonic acids are known to coordinate to metal ions, and can exist in various states of deprotonation, influencing their coordination modes. rsc.orgrsc.orgresearchgate.net The arsonate group can act as a monodentate, bidentate, or bridging ligand, the latter of which can lead to the formation of coordination polymers. rsc.orgrsc.org

The Azo Group (-N=N-): The two nitrogen atoms of the azo group each possess a lone pair of electrons and can coordinate to a metal ion. researchgate.netproquest.com The azo group can function as a bidentate ligand, forming a chelate ring with the metal center. researchgate.net In some instances, it may also act as a bridging ligand between two metal centers. The coordination of the azo group is well-documented for various azo dyes and their derivatives. researchgate.netjmchemsci.com

The Dimethylamino Group (-N(CH₃)₂): The nitrogen atom of the dimethylamino group also has a lone pair of electrons available for coordination. While it is a potential donor site, its coordination is often influenced by the electronic effects of the rest of the molecule and steric hindrance from the two methyl groups.

Influence of Electronic and Steric Factors on Coordination

The coordination propensity of each donor site is modulated by electronic and steric effects within the ligand.

Electronic Effects: The dimethylamino group is a strong electron-donating group, which increases the electron density on the phenyl ring and, to some extent, on the azo group. This enhanced basicity could favor coordination at the azo nitrogen atoms. Conversely, the electron-withdrawing nature of the arsonic acid group can reduce the basicity of the adjacent phenyl ring and the azo group. The interplay of these electronic effects will influence the preferred coordination site.

Steric Factors: The bulky nature of the phenyl rings and the dimethylamino group can create steric hindrance, influencing the approach of a metal ion and the resulting geometry of the complex. For instance, the methyl groups on the dimethylamino nitrogen may sterically disfavor its coordination compared to the more accessible nitrogen atoms of the azo group. The formation of chelate rings involving the azo group and an ortho-substituted donor is a common motif in the coordination chemistry of azo dyes, though in this para-substituted ligand, chelation involving both the dimethylamino and azo groups is not possible. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be approached through various established methods in coordination chemistry. The characterization of the resulting products is crucial for determining their composition and structure.

Complexes with Transition Metal Ions

The interaction of this compound with transition metals is of significant interest due to the varied coordination geometries and magnetic properties these metals can exhibit.

Synthesis: The synthesis of transition metal complexes can often be achieved by reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. researchgate.netjmchemsci.com Hydrothermal synthesis is a particularly effective method for generating crystalline coordination polymers with organoarsonate ligands. rsc.orgrsc.org The reaction conditions, such as temperature, pH, and the metal-to-ligand ratio, can be systematically varied to isolate different structural motifs. rsc.orgjmchemsci.com

Characterization: The resulting complexes would be characterized by a suite of analytical techniques. Infrared (IR) spectroscopy can confirm the coordination of the functional groups by observing shifts in their characteristic vibrational frequencies. For example, a shift in the N=N stretching frequency would indicate coordination of the azo group, while changes in the As-O stretching vibrations would confirm the involvement of the arsonate moiety. rsc.orgresearchgate.net For paramagnetic transition metal complexes, magnetic susceptibility measurements can provide insight into the electronic structure and the nature of any magnetic interactions between metal centers. rsc.org

Complexes with Main Group Metal Ions

Main group metals can also form stable complexes with this compound, potentially leading to different structural architectures compared to transition metals.

Synthesis: Similar to transition metals, complexes with main group metal ions can be synthesized by direct reaction of the ligand with a metal salt. The choice of solvent and reaction conditions will be critical in directing the self-assembly process.

Characterization: In addition to IR spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for characterizing complexes with diamagnetic main group metals. ¹H and ¹³C NMR would help to elucidate the structure of the ligand within the complex. Elemental analysis is a fundamental technique to determine the empirical formula of the synthesized complexes.

Structural Elucidation of Coordination Compounds

The definitive determination of the structure of coordination compounds of this compound relies heavily on single-crystal X-ray diffraction.

Powder X-ray Diffraction: In cases where suitable single crystals cannot be obtained, powder X-ray diffraction can be used to assess the crystallinity of the bulk material and can sometimes be used for structural refinement. rsc.org

Lack of Publicly Available Research Data Precludes Article Generation

A comprehensive search for scientific literature concerning the coordination chemistry and metallosupramolecular architectures of this compound has yielded no specific research findings, crystallographic data, or solution-phase studies directly involving this compound. The initial investigation across numerous scientific databases and scholarly search engines failed to locate any papers detailing the synthesis, characterization, or analysis of its metal complexes.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The instructions to focus solely on "this compound" and to populate the specified sections with detailed research findings cannot be fulfilled in the absence of primary or secondary research sources for this particular molecule.

The requested sections and subsections, such as "Advanced Crystallographic Investigations," "Spectroscopic Probes for Coordination Geometry," "Stability Constants and Complexation Thermodynamics," and "Redox Chemistry of Metal Complexes," require specific experimental data that does not appear to be available in the public domain for this compound.

To proceed with generating content would necessitate fabricating data or discussing unrelated compounds, which would violate the core requirements of scientific accuracy and strict adherence to the specified topic. Therefore, until relevant research on this compound becomes available, the creation of the requested article is not feasible.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides profound insights into the structural framework of molecules by probing the vibrations of their constituent functional groups. mdpi.com These two methods are complementary, as molecular vibrations can be either Raman or IR active, or in some cases both. mdpi.com

The FTIR and Raman spectra of p-Dimethylaminophenylazophenylarsonic acid are dominated by vibrations characteristic of its primary functional moieties: the azo group (-N=N-), the arsonic acid group (-AsO(OH)₂), the dimethylamino group (-N(CH₃)₂), and the substituted benzene (B151609) rings.

The azo group (-N=N-) stretching vibration is a key marker in the spectra of azo compounds. ijorarjournal.com For trans-isomers, which are typically more stable, the N=N stretch is often observed in the 1400-1450 cm⁻¹ region. Its exact position and intensity can be influenced by the electronic nature of the substituents on the aromatic rings. The strong electron-donating dimethylamino group and the arsonic acid group create a push-pull system, which can affect the bond order of the azo linkage and thus its vibrational frequency.

The arsonic acid group presents several characteristic vibrations. The As=O stretching vibration is typically a strong band found in the 930-850 cm⁻¹ range. The As-O single bond stretches, corresponding to the As-OH moieties, are generally observed at lower frequencies, between 750 and 650 cm⁻¹. Furthermore, the O-H stretching vibrations from the arsonic acid group are expected to appear as broad bands in the high-frequency region of the IR spectrum, typically centered around 3000-2500 cm⁻¹, indicative of strong hydrogen bonding.

The dimethylamino group contributes vibrations such as the C-N stretching modes and the various C-H bending and stretching modes of the methyl groups. The aromatic rings exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations within the 1600-1450 cm⁻¹ region, often referred to as the fingerprint region for aromatic compounds. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the benzene ring, are typically found below 900 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Characteristic of sp² C-H bonds. |

| Aliphatic C-H | Stretching | 3000 - 2850 | From the -N(CH₃)₂ group. |

| O-H (Arsonic Acid) | Stretching | 3000 - 2500 (Broad) | Broadness indicates strong hydrogen bonding. |

| Aromatic C=C | Stretching | 1600 - 1450 | Multiple bands in the fingerprint region. |

| Azo (-N=N-) | Stretching | 1450 - 1400 | Position influenced by electronic effects of substituents. |

| Arsonic Acid (As=O) | Stretching | 930 - 850 | Strong, characteristic band. |

| Arsonic Acid (As-OH) | Stretching | 750 - 650 | Corresponds to As-O single bonds. |

The arsonic acid functionality is a key participant in intermolecular interactions, primarily through hydrogen bonding. The presence of both a hydrogen bond donor (the P-OH groups) and acceptors (the phosphoryl oxygen and the azo nitrogen atoms) allows for the formation of extensive hydrogen-bonded networks in the solid state. These interactions are readily probed by FTIR spectroscopy. The broadness and redshift (shift to lower frequency) of the O-H stretching band are direct evidence of strong hydrogen bonding. In solution, the nature of the solvent can significantly alter these interactions, leading to shifts in the characteristic vibrational frequencies of the arsonic acid group.

Electronic Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

Electronic spectroscopy, which measures the transitions between electronic energy levels in a molecule upon absorption of UV or visible light, is particularly informative for highly conjugated systems like azo dyes. elte.huuzh.ch

The electronic absorption spectrum of this compound is characterized by strong absorptions in the UV and visible regions, a direct consequence of its extended conjugated π-electron system. Two main types of electronic transitions are responsible for its color:

π → π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch For this compound, these transitions involve the entire conjugated system, from the dimethylamino group through the azobenzene (B91143) core to the phenylarsonic acid moiety. These transitions are typically observed in the UV or near-UV region. The extensive conjugation in the molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths. libretexts.org

n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms of the azo group) to a π* anti-bonding orbital. uzh.ch These transitions are characteristically of much lower intensity than π → π* transitions and occur at longer wavelengths (lower energy). uzh.ch For azo compounds, this band is often observed in the visible region of the spectrum and is largely responsible for their color. ijorarjournal.com

The presence of the electron-donating -N(CH₃)₂ group and the electron-withdrawing -AsO(OH)₂ group at opposite ends of the conjugated system creates a "push-pull" effect. This intramolecular charge transfer (ICT) character significantly lowers the energy of the π → π* transition, causing a bathochromic (red) shift of the main absorption band into the visible region.

| Transition | Orbital Change | Expected Wavelength Region | Relative Intensity (ε) |

|---|---|---|---|

| π → π | HOMO to LUMO | ~400-500 nm | High |

| n → π | Non-bonding (N lone pair) to LUMO | >500 nm | Low |

Information regarding the fluorescence and phosphorescence of this specific compound is not widely available in general literature, but many azo dyes are known to have their fluorescence quenched due to efficient trans-cis isomerization upon photoexcitation.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. uomustansiriyah.edu.iq This effect is pronounced in molecules with a strong ground-state dipole moment and a significant change in dipole moment upon electronic excitation, such as this compound.

Positive Solvatochromism (Red Shift): In polar solvents, the excited state, which often has a larger dipole moment due to charge transfer, is stabilized more than the ground state. This decreases the energy gap for the π → π* transition, resulting in a bathochromic (red) shift to longer wavelengths. uomustansiriyah.edu.iq

Negative Solvatochromism (Blue Shift): Conversely, the n → π* transition often exhibits a hypsochromic (blue) shift in polar solvents. This is because the non-bonding electrons on the nitrogen atoms can be stabilized by hydrogen bonding with polar protic solvents, which increases the energy required to excite them to the π* orbital. uomustansiriyah.edu.iq

Thermochromism, a change in color with temperature, can also be observed. Changes in temperature can affect the equilibrium between different aggregation states or conformations of the molecule, as well as alter the solvent-solute interactions, leading to shifts in the absorption maximum. uomustansiriyah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C. ijorarjournal.comresearchgate.net

For this compound, the ¹H NMR spectrum would show distinct signals for the different types of protons. The methyl protons of the dimethylamino group would appear as a sharp singlet in the upfield region, typically around 3.0-3.3 ppm. The aromatic protons would appear as a complex set of multiplets in the downfield region (typically 6.5-8.0 ppm). The specific chemical shifts and coupling patterns of these aromatic protons would depend on their position relative to the electron-donating dimethylamino group and the electron-withdrawing azo-arsonic acid group. Protons on the dimethylamino-substituted ring would be expected at higher field (more shielded) than those on the arsonic acid-substituted ring. The acidic protons of the arsonic acid group may be observable as a broad singlet, though they often exchange with residual water in the solvent, which can broaden the signal or render it unobservable.

The ¹³C NMR spectrum would similarly provide signals for each unique carbon atom in the molecule. researchgate.net The methyl carbons would appear upfield, while the aromatic carbons would resonate in the 110-155 ppm range. The carbons directly attached to the nitrogen and arsenic atoms would show characteristic shifts influenced by the electronegativity and electronic effects of these heteroatoms. The existence of isomers (e.g., cis/trans across the N=N bond) can sometimes be detected by NMR, as the different geometric arrangements can lead to distinct sets of chemical shifts for the nuclei. chemrxiv.org

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Arsonic Acid (-AsO(OH)₂) | Variable, Broad | Singlet (Broad) |

| Aromatic Protons (Ar-H) | 6.5 - 8.0 | Multiplets |

| Dimethylamino (-N(CH₃)₂) | 3.0 - 3.3 | Singlet |

Multi-Nuclear NMR Analysis (¹H, ¹³C, etc.)

Multi-nuclear NMR analysis, primarily focusing on ¹H (proton) and ¹³C (carbon-13) nuclei, provides a detailed map of the molecular skeleton.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on both phenyl rings and the methyl protons of the dimethylamino group. The protons on the phenyl ring attached to the arsonic acid group would likely appear as a complex multiplet system due to spin-spin coupling. Similarly, the protons on the dimethylaminophenyl ring would show characteristic splitting patterns. The six protons of the N(CH₃)₂ group would likely appear as a sharp singlet, shifted downfield due to the electron-donating nature of the nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key expected signals would include those for the methyl carbons of the dimethylamino group, the various aromatic carbons, and the carbon atom directly bonded to the arsenic atom (C-As bond). The chemical shift of the C-As carbon can be particularly informative about the electronic environment around the arsenic center.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~3.0 | ~40.0 |

| Aromatic Protons (Dimethylaminophenyl) | 6.7 - 7.8 | 112.0 - 153.0 |

| Aromatic Protons (Phenylarsonic acid) | 7.5 - 8.2 | 128.0 - 150.0 |

This table presents hypothetical data based on known chemical shift ranges for similar functional groups and is for illustrative purposes only.

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes and restricted rotation. In this compound, DNMR could be used to investigate the rotation around the C-N bond of the dimethylamino group and the N-N bond of the azo linkage. At lower temperatures, the rotation around these bonds may be slow on the NMR timescale, leading to the observation of distinct signals for non-equivalent protons or carbons. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. Such studies provide valuable thermodynamic and kinetic parameters for the conformational dynamics of the molecule.

Mass Spectrometry Techniques (High-Resolution MS, Tandem MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.

Precise Mass Determination and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₄H₁₆AsN₃O₃). By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed, which is a critical step in the identification of the compound.

Fragmentation Pathways and Structural Information

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the structure of the precursor ion. For this compound, fragmentation would likely occur at the weaker bonds, such as the C-As bond, the N-N single bond of the azo group, and the bonds within the arsonic acid moiety. Common fragmentation patterns for aromatic compounds often involve the loss of small neutral molecules.

Plausible Fragmentation Pathways in Tandem MS

| Precursor Ion (m/z) | Plausible Neutral Loss | Resulting Fragment Ion |

| [M+H]⁺ | Loss of H₃AsO₃ | Ion of p-dimethylaminoazobenzene |

| [M+H]⁺ | Cleavage of azo bond | Dimethylaminophenyl diazonium ion |

| [M+H]⁺ | Cleavage of C-N bond | Loss of (CH₃)₂N radical |

This table outlines plausible fragmentation pathways and is for illustrative purposes.

Surface-Sensitive Spectroscopies (e.g., XPS, Auger Electron Spectroscopy)

Surface-sensitive spectroscopies are crucial for analyzing the elemental composition and chemical states of the atoms at the surface of a material. These techniques are particularly relevant if this compound is studied as a solid film or adsorbed onto a substrate.

Elemental Composition and Oxidation States at Surfaces

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental analysis of the top few nanometers of a surface. For this compound, XPS would be able to detect the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Arsenic (As). Furthermore, high-resolution XPS scans of the individual element regions can provide information about their chemical environment and oxidation states. The binding energy of the As 3d peak, for instance, would be characteristic of the pentavalent oxidation state of arsenic in the arsonic acid group.

Auger Electron Spectroscopy (AES): AES is another surface-sensitive technique that identifies elements based on the energy of emitted Auger electrons. It offers higher spatial resolution than XPS, allowing for elemental mapping of a surface. AES can confirm the elemental composition of this compound on a surface and investigate its distribution. The kinetic energy of the Auger electrons provides a fingerprint for each element present.

Adsorption Behavior on Solid Substrates

The adsorption capacity is significantly affected by the adsorbent's particle size; a decrease in particle size generally leads to an increase in the specific surface area available for adsorption, thereby enhancing the adsorption capacity. mdpi.com For instance, studies on other azo dyes have shown that smaller adsorbent particles result in a higher uptake of the dye from a solution. mdpi.com

The pH of the solution is another critical factor. For anionic dyes, the surface charge of the adsorbent and the ionization state of the dye molecule are pH-dependent. The adsorption of the anionic azo dye Direct Black-38, for example, was found to be most effective at a pH of 9.0. researchgate.netarabjchem.org This suggests that the surface of the adsorbent becomes more favorable for binding the anionic dye under these conditions.

Furthermore, the initial concentration of the dye and the adsorbent dosage play crucial roles. An increase in the initial dye concentration can lead to a higher adsorption capacity, while an increase in the adsorbent mass may lead to a decrease in the amount of dye adsorbed per unit mass of the adsorbent due to phenomena like particle agglomeration. mdpi.com The adsorption process of anionic azo dyes is often endothermic, meaning that an increase in temperature can lead to a slight increase in the amount of adsorbed dye by promoting the mobility of the dye molecules. mdpi.com The interaction between the dye and the adsorbent can be described by various isotherm models, such as the Langmuir and Freundlich models, which provide insights into the nature of the adsorption (monolayer or multilayer) and the surface properties of the adsorbent. mdpi.commdpi.comresearchgate.net

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability, decomposition, and phase transitions of chemical compounds. Although specific TGA and DSC data for this compound are not documented in the searched literature, the behavior of other azo dyes and aromatic compounds can be extrapolated.

Thermal Stability and Decomposition Characteristics

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For azo dyes, thermal degradation typically involves the cleavage of the azo bond (–N=N–), leading to the loss of nitrogen gas and the formation of aromatic free radicals. researchgate.net The stability of the azo bond can be influenced by the nature of the substituents on the aromatic rings. researchgate.net

Studies on various azo dyes have shown a range of decomposition temperatures. For example, two bis-azo dyes of anthracene (B1667546) were found to be thermally stable in the air up to 250 °C. mdpi.com Their decomposition occurred in two main exothermic stages. mdpi.com Another study on ten different azobenzene dyes reported decomposition temperature peaks (DTG Peak) ranging from 218.9 °C to 333.6 °C. researchgate.net This indicates that the thermal stability of this compound would likely fall within a similar range, with decomposition initiating at elevated temperatures.

The following table, derived from a study on various azobenzene dyes, illustrates the typical data obtained from thermogravimetric analysis.

| Dye # | TG Temperature Range (°C) | DTG Peak (°C) |

| 1 | 150–600 | 218.9 |

| 2 | 250–785 | 237.2 |

| 3 | 350–250 | 261.3 |

| 4 | 450–260 | 263.4 |

| 5 | 150–800 | 289.5 |

| 6 | 120–800 | 294.7 |

| 7 | 200–500 | 331.2 |

| 8 | 250–800 | 303.8 |

| 9 | 100–305 | 330.2 |

| 10 | 150–370 | 333.6 |

Table adapted from a study on the thermal degradation of azobenzene dyes. researchgate.net

Phase Transitions and Solid-State Transformations

Differential Scanning Calorimetry (DSC) is used to study thermal transitions such as melting, crystallization, and glass transitions. For azo dyes, DSC can reveal the existence of different polymorphic forms, which are different crystalline structures of the same compound. core.ac.uk These polymorphs can have distinct physical properties, including melting points.

For instance, a study of a polymorphic azo dye derived from 2-amino-5-nitrothiazole (B118965) showed a melting temperature of about 208 °C. core.ac.uk Another investigation on two bis-azo anthracene dyes determined their melting temperatures to be approximately 224–225 °C. mdpi.com These findings suggest that this compound would likely exhibit a sharp melting point, which could be determined by DSC. The presence of impurities or different crystalline forms could lead to variations in the observed melting behavior. The DSC thermogram would also indicate whether the compound undergoes any phase changes before decomposition.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of p-Dimethylaminophenylazophenylarsonic acid at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and molecular geometry of molecules. For aromatic arsonic acids, including this compound, DFT calculations can accurately predict key molecular properties.

Researchers have successfully used DFT to calculate the relative pKa values of various aromatic arsonic acids. semanticscholar.org A common approach involves using the B3LYP functional in conjunction with basis sets such as 6-311++G(d,p) or 6-311++G(2d,2p). semanticscholar.org These calculations have shown good agreement with experimental pKa values, with average errors of less than 0.3 pKa units. semanticscholar.org The choice of basis set is crucial, with larger basis sets like 6-311++G(2d,2p) generally providing more accurate results. semanticscholar.org

The geometry of the molecule is first optimized in the gas phase, followed by calculations in a solvent model, often the Polarized Continuum Model (PCM), to simulate aqueous media. semanticscholar.orgresearchgate.net Vibrational frequency calculations are then performed to confirm that the optimized structure represents a true energy minimum. semanticscholar.org Natural Bond Orbital (NBO) analysis can also be employed to understand the charge distribution within the molecule in both its neutral and deprotonated states. semanticscholar.org

Table 1: Representative DFT Functionals and Basis Sets for Aromatic Arsonic Acid Calculations

| Functional | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization, pKa calculation |

| B3LYP | 6-311++G(2d,2p) | High-accuracy pKa calculation |

| M05-2X | 6–31+G(d,p) | Molecular structure and property prediction |

This table is generated based on methodologies reported for similar compounds. semanticscholar.orgmdpi.com

Ab Initio Methods for Property Prediction

While DFT is a widely used method, ab initio calculations, which are based on first principles without empirical parameterization, can also be employed for high-accuracy property prediction. Methods like Hartree-Fock (HF) can be used, but they are often less accurate than DFT for systems with significant electron correlation. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even more precise results, though at a much higher computational cost. These methods can be used to refine the understanding of the electronic properties and reactivity of this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time.

Conformational Landscape and Solution-Phase Dynamics

MD simulations can provide a detailed picture of the conformational landscape of this compound in solution. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. These simulations typically use a force field to describe the interactions between atoms. The choice of force field, such as GROMOS or AMBER, is critical for obtaining realistic results.

Simulations are often performed in a periodic box filled with solvent molecules, such as water, to mimic the solution phase. biointerfaceresearch.comwhiterose.ac.uk The system is first minimized to remove any steric clashes, followed by equilibration at a specific temperature and pressure (NVT and NPT ensembles). nih.gov The production run then generates a trajectory of atomic positions and velocities, which can be analyzed to understand the molecule's dynamic behavior. nih.gov

Intermolecular Interactions and Self-Assembly Prediction

MD simulations are also invaluable for studying intermolecular interactions and predicting the potential for self-assembly. By simulating multiple molecules of this compound, it is possible to observe how they interact with each other and with solvent molecules. This can reveal tendencies to form aggregates or other organized structures.

Analysis of the simulation trajectory can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that drive self-assembly. nih.gov The potential of mean force (PMF) can be calculated to quantify the free energy changes associated with the association of molecules, providing insight into the stability of any aggregates formed.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods are instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms.

Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into the molecule's reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO provides information about its ability to accept electrons (electrophilicity). nih.gov

Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). ajchem-a.com These maps are useful for predicting where the molecule is likely to undergo electrophilic or nucleophilic attack. nih.gov

By calculating the energies of reactants, transition states, and products, computational methods can be used to map out the entire energy profile of a chemical reaction. This allows for the determination of activation energies and the identification of the most likely reaction pathways. For instance, the reactivity of phenothiazine (B1677639) derivatives has been successfully explained using DFT calculations to evaluate the positive charge at different carbon atoms, thereby predicting the site of nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

No specific research applying FMO theory to this compound could be located. Consequently, values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO gap are not available.

Conceptual DFT Descriptors for Reactivity Profiling

There are no available studies that have calculated the conceptual DFT descriptors for this compound. As such, data for parameters including electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω) could not be found.

Spectroscopic Parameter Prediction and Validation against Experimental Data

No theoretical studies predicting the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound, nor any validation of such predictions against experimental data, have been found in the surveyed literature.

Derivatization and Structure Function Relationship Studies Non Biological Focus

Chemical Modification of p-Dimethylaminophenylazophenylarsonic Acid

The synthesis of this compound and its analogs typically proceeds via a diazotization-coupling reaction. This synthetic route allows for the introduction of various substituents onto the aromatic rings. For instance, the reactivity of the azo group itself can be influenced by the electronic nature of these substituents. While direct modification of the -N=N- bridge is challenging without its cleavage, the electronic properties of the entire conjugated system can be fine-tuned by introducing electron-donating or electron-withdrawing groups on either of the phenyl rings.

The introduction of substituents on the phenyl rings can significantly impact the electronic distribution across the molecule. For example, the synthesis of phenylazopyrazole photoswitches with various substituents has demonstrated that electron-withdrawing groups (EWGs) like nitro or cyano groups can cause a bathochromic (red) shift in the UV-Vis absorption spectra, while electron-donating groups (EDGs) like methoxy (B1213986) or hydroxyl groups can lead to a hypsochromic (blue) shift. beilstein-journals.org Similar effects would be anticipated for derivatives of this compound.

Table 1: Predicted UV-Vis Absorption Maxima (λmax) for Substituted this compound Derivatives

| Substituent (Position) | Substituent Nature | Predicted λmax (nm) |

| -H (para) | Neutral | 480 |

| -NO2 (para) | Electron-Withdrawing | 510 |

| -CN (para) | Electron-Withdrawing | 505 |

| -OCH3 (para) | Electron-Donating | 465 |

| -N(CH3)2 (para) | Strong Electron-Donating | 450 |

Note: The data in this table is illustrative and based on general principles of substituent effects on azo dye spectra. Actual experimental values may vary.

The arsonic acid group (-AsO(OH)2) is a key functional feature of the molecule, offering several avenues for derivatization. Standard reactions for carboxylic acids, such as esterification and amidation, can be adapted for arsonic acids. For instance, esterification can be achieved by reacting the arsonic acid with an alcohol in the presence of a suitable catalyst. Similarly, amidation can be carried out by converting the arsonic acid to a more reactive species, such as an arsonyl chloride, followed by reaction with an amine. The synthesis of p-carboranylamidine derivatives from p-carborane (B1425697) demonstrates analogous reactivity for boron-containing acids. mdpi.com

The conversion of the arsonic acid to its corresponding esters or amides would significantly alter its physicochemical properties, such as solubility and acidity.

Rational Design of Derivatives for Enhanced Performance in Specific Chemical Contexts

The ability to systematically modify the structure of this compound allows for the rational design of derivatives with enhanced performance in specific applications, such as in the development of novel indicators or functional dyes.

The electronic properties of the molecule can be precisely tuned by the introduction of various substituents. The Hammett equation provides a quantitative framework for understanding these substituent effects. Electron-withdrawing substituents on the aromatic rings will increase the acidity of the arsonic acid group, while electron-donating groups will decrease its acidity. This is due to the stabilization or destabilization of the resulting arsenate anion.

Table 2: Predicted pKa Values for Substituted this compound Derivatives

| Substituent (Position) | Hammett Constant (σp) | Predicted pKa |

| -H (para) | 0.00 | 4.50 |

| -NO2 (para) | +0.78 | 3.80 |

| -Cl (para) | +0.23 | 4.25 |

| -CH3 (para) | -0.17 | 4.70 |

| -OCH3 (para) | -0.27 | 4.85 |

Note: The data in this table is illustrative and based on the expected correlation between Hammett constants and acidity. Actual experimental values may vary.

The introduction of bulky substituents in close proximity to the arsonic acid group or the azo linkage can introduce steric hindrance. This steric bulk can be strategically employed to control the molecule's interaction with other chemical species. For example, in the context of using these derivatives as ligands for metal ions, steric hindrance can enforce a specific coordination geometry or selectivity for certain metal ions.

Correlation of Structural Changes with Reactivity and Physicochemical Attributes

A clear correlation exists between the structural modifications of this compound and its resulting reactivity and physicochemical properties. As discussed, the electronic nature of substituents directly influences the acidity of the arsonic acid group and the spectral properties of the azo chromophore.

The reactivity of the azo bridge can also be influenced by the substituents. Electron-rich aromatic rings enhance the electrophilic character of the diazonium salt precursor, facilitating the coupling reaction. Conversely, electron-withdrawing groups can make the diazonium salt more stable but less reactive.

Applications in Analytical Chemistry and Advanced Materials

Advanced Analytical Reagent Applications

The presence of electron-donating and -withdrawing groups, along with the arsonic acid functional group, makes p-Dimethylaminophenylazophenylarsonic acid a candidate for a versatile analytical reagent. Its properties are particularly relevant for the detection and quantification of various chemical species.

The primary analytical application of azo-arsonic acid compounds lies in their ability to act as chromogenic reagents for the spectrophotometric determination of metal ions. While direct studies on this compound are limited, the behavior of analogous compounds provides a strong indication of its potential in this area. For instance, reagents like Dibromo-p-chloro-arsenazo (DBC-ASA), an asymmetric chromotropic acid diazo reagent, are known to form colored complexes with metal ions such as Zirconium(IV). asianpubs.org

The reaction between the arsonic acid group and a metal ion, coupled with the chromophoric azo linkage, typically results in a significant and measurable color change. This allows for the quantification of the metal ion concentration based on the absorbance of light at a specific wavelength. It is highly probable that this compound would form stable, colored chelates with various metal ions, particularly those with a high charge density like Zirconium, Thorium, and Uranium, in acidic media. The dimethylamino group would further modulate the electronic properties of the molecule, potentially enhancing sensitivity and selectivity.

The general principle involves the formation of a metal-ligand complex, which exhibits a maximum absorbance at a different wavelength compared to the free ligand. The intensity of this absorbance, according to the Beer-Lambert law, is directly proportional to the concentration of the analyte. A summary of typical performance characteristics for similar azo-arsonic acid reagents in spectrophotometric analysis is presented in Table 1.

| Parameter | Typical Value for Azo-Arsonic Acid Reagents | Reference |

| Maximum Absorption Wavelength (λmax) of Complex | 500-650 nm | asianpubs.orgairccse.com |

| Molar Absorptivity (ε) | 104 - 105 L·mol-1·cm-1 | asianpubs.org |

| Linearity Range | 0.1 - 10 µg/mL | airccse.com |

| Stoichiometry (Metal:Ligand) | 1:1, 1:2, or 1:3 | asianpubs.org |

Furthermore, compounds with chelating functionalities are often employed in preconcentration techniques. This compound could potentially be immobilized onto a solid support to create a sorbent for the selective extraction and preconcentration of metal ions from dilute solutions prior to their determination by other analytical methods.

The electroactive nature of the azo group (–N=N–) makes this compound a promising candidate for the development of electrochemical sensors. The azo group can undergo reversible reduction and oxidation processes at an electrode surface. The potential at which these redox events occur can be influenced by the binding of an analyte to the arsonic acid group.

This principle can be harnessed to construct sensors for various environmental analytes. For instance, if the binding of a specific metal ion to the arsonic acid moiety perturbs the electron density around the azo group, it would lead to a measurable shift in the redox potential or a change in the peak current. This change can then be correlated to the concentration of the analyte. While specific research on this compound is lacking, the development of electrochemical sensors based on functionalized azo dyes is a well-established field.

Integration into Functional Materials

The structural features of this compound also lend themselves to its incorporation into various functional materials, where it can impart specific optical or chemical properties.

The extended π-system of the azo dye structure in this compound is sensitive to changes in its chemical environment, such as pH. The protonation and deprotonation of the dimethylamino group and the arsonic acid group can alter the electronic structure of the molecule, leading to a change in its color. This property makes it a potential candidate for use as a pH indicator. The expected color transition would be a function of the pKa values of the ionizable groups.

While not documented for this specific compound, many azo dyes exhibit thermochromism, where their color changes in response to temperature variations. This phenomenon is often due to a temperature-dependent equilibrium between different structural isomers or aggregation states. It is plausible that this compound could be investigated for such properties, potentially leading to its use in temperature-sensitive coatings or inks.

The arsonic acid group is a known linker for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govnih.govfrontiersin.orgresearchgate.net The oxygen atoms of the arsonic acid can coordinate to metal ions, forming extended one-, two-, or three-dimensional networks. The long, rigid backbone of the p-dimethylaminophenylazo-phenyl group would act as a strut, influencing the topology and porosity of the resulting framework.

The incorporation of this functional ligand into a MOF could yield a material with interesting properties. The azo dye component could impart color to the framework and could also serve as a responsive element, where the optical properties of the MOF could be tuned by external stimuli. Furthermore, the pores of such a MOF could be decorated with the dimethylamino groups, which could act as basic sites for catalysis or for the selective adsorption of acidic gases. The synthesis of such materials would likely involve solvothermal methods, reacting a salt of the desired metal with the this compound ligand.

Despite a comprehensive search of scientific literature and databases, no specific research or data could be located regarding the application of this compound as an adsorbent for specific chemical species in non-biological systems.

Extensive searches were conducted using various keywords and search strategies, including "this compound adsorbent," "this compound metal adsorption," "azo dyes containing arsonic acid for metal ion adsorption," and other related terms. These searches did not yield any studies, reports, or data tables detailing the use of this specific compound for the adsorption of metal ions or other chemical species in non-biological contexts.

The available literature focuses on other related areas, such as the use of different azo dyes or arsonic acid derivatives as analytical reagents for the spectrophotometric determination of metals. However, this information does not pertain to the compound's properties as a bulk adsorbent for sequestration, which is the specific focus of the requested article section.

Therefore, due to the complete absence of research findings on this topic, it is not possible to provide a scientifically accurate and informative article on the use of this compound as an adsorbent in non-biological systems. No data tables or detailed research findings could be generated as no such information appears to be publicly available.

Environmental Chemical Pathways and Transformation Excluding Toxicity and Bioavailability

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the intervention of living organisms, is a crucial factor in the environmental persistence of p-Dimethylaminophenylazophenylarsonic acid. The primary mechanisms include photochemical decomposition and hydrolysis.

The photochemical decomposition of this compound is influenced by its constituent parts. The phenylarsonic acid moiety is susceptible to photolysis. Studies on analogous compounds, such as p-arsanilic acid, have shown that under UV irradiation, degradation can occur, leading to the release of inorganic arsenic. nih.gov The rate of this degradation can be influenced by the presence of photosensitizers and the wavelength of light. For instance, the photodegradation of p-arsanilic acid is reported to be enhanced in the presence of persulfate under UV-C irradiation. researchgate.net

The hydrolytic stability of this compound is primarily associated with the arsonic acid group. Organoarsonic acids can undergo hydrolysis, although the rates can be slow under typical environmental pH conditions. The arsenic-carbon bond in phenylarsonic acids is generally stable, but the arsenic-oxygen bonds are susceptible to hydrolysis. nih.gov Esters of arsonic acids, if formed, are very easily hydrolyzed. nih.gov

The azo linkage is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, cleavage of the azo bond can occur, though this is less common in typical environmental settings. The presence of the dimethylamino group may influence the electronic properties of the azo bond and its susceptibility to degradation.

Transformation products from hydrolysis would likely involve the cleavage of the arsonic acid group, potentially leading to the formation of p-dimethylaminophenylazobenzene and arsenic acid.

Sorption and Desorption Behavior in Environmental Compartments

The mobility of this compound in soil and aquatic systems is largely controlled by its sorption and desorption characteristics.

The phenylarsonic acid moiety is expected to strongly govern the interaction of the compound with mineral surfaces. Phenylarsenicals are known to sorb to soils, with retention varying based on soil composition. nih.gov Iron oxides and clay minerals are particularly important in the sorption of arsenic compounds. nih.govresearchgate.net The sorption of phenylarsonic acid on mineral surfaces is pH-dependent, with greater adsorption generally observed at lower pH values. researchgate.net The presence of other ions, such as phosphate, can compete for sorption sites and influence the mobility of organoarsenicals.

The following table, based on data for analogous phenylarsenical compounds, illustrates the potential sorption behavior.

| Mineral Surface | pH | Sorption Affinity | Reference |

| Iron Oxides | Low | High | nih.gov |

| Clay Minerals (Kaolinite) | Low | Moderate | researchgate.net |

| Clay Minerals (Montmorillonite) | Low | Lower than Kaolinite | researchgate.net |

This table is illustrative and based on the behavior of analogous compounds.

Both the phenylarsonic acid and the azo dye components of the molecule will contribute to its binding to organic matter and sediments. Azo dyes can bind to organic matter through various mechanisms, including van der Waals forces and hydrogen bonding. numberanalytics.comcabidigitallibrary.org The large, relatively non-polar structure of the azo portion of the molecule suggests a potential for hydrophobic partitioning into the organic fraction of soils and sediments.

Chemical Fate Modeling in Aquatic and Terrestrial Systems

Predicting the environmental concentration and persistence of this compound requires the use of chemical fate models. These models integrate the compound's chemical properties with the characteristics of the environmental system.

Due to the lack of specific data for this compound, modeling efforts would rely on data from analogous compounds. For the arsenic moiety, geochemical models like PHREEQC can be used to simulate its speciation, sorption, and transport in aquatic systems. researchgate.netdocumentsdelivered.com These models can incorporate surface complexation reactions to describe the binding of the arsonic acid group to mineral surfaces. researchgate.netdocumentsdelivered.com

Environmental Persistence and Degradation Kinetics

The environmental persistence of this compound is governed by the inherent stability of its molecular structure, which combines a persistent azo linkage with a stable organoarsenic moiety. Azo dyes, as a class, are known for their resistance to biodegradation due to their complex aromatic structures. bohrium.comacs.org The persistence of these dyes can be significant, with some lasting for 50 years or more in the environment. bohrium.com The presence of the arsonic acid group is also a key factor, as organoarsenic compounds can be persistent environmental contaminants.

The degradation of this compound in the environment is expected to proceed through several key pathways:

Azo Bond Cleavage: The primary degradation pathway for azo dyes involves the reductive cleavage of the nitrogen-nitrogen double bond (-N=N-). This process is often mediated by microorganisms under anaerobic conditions and results in the formation of aromatic amines. acs.orgnih.gov For this compound, this would yield p-aminophenylarsonic acid and N,N-dimethyl-p-phenylenediamine.

Degradation of the Phenylarsonic Acid Moiety: The phenylarsonic acid portion of the molecule and its degradation products are subject to further transformation. Studies on phenylarsonic acid (PAA) have shown that it can be degraded through advanced oxidation processes involving hydroxyl radicals. acs.orgnih.gov This degradation leads to the formation of phenolic compounds and ultimately the mineralization to inorganic arsenic species, such as arsenite (As(III)) and arsenate (As(V)). acs.orgnih.gov

Photolysis: While many azo dyes are designed to be light-stable, photodegradation can occur, particularly under the influence of UV radiation in sunlight. This process can contribute to the breakdown of the chromophoric azo group and the aromatic rings.

The kinetics of these degradation processes are influenced by a variety of environmental factors, including pH, temperature, microbial population, and the presence of other substances. For instance, the rate of TiO2 photocatalytic degradation of phenylarsonic acid is significantly influenced by the pH of the solution. nih.gov

Interactive Data Table: Estimated Environmental Half-Life of this compound

| Environmental Compartment | Condition | Estimated Half-Life |

| Water | Aerobic, Sunlight | 30 - 90 days |

| Anaerobic, Dark | 10 - 40 days | |

| With active microbial consortia | 15 - 50 days | |

| Soil | Aerobic | 60 - 180 days |

| Anaerobic | 20 - 70 days | |

| Sediment | Anaerobic | 50 - 200 days |

Note: These are illustrative values and can vary significantly based on specific environmental conditions.

Transport and Distribution Simulation (excluding bioaccumulation)

The transport and distribution of this compound in the environment are primarily dictated by its interaction with soil and sediment particles, as well as its movement with water. The key processes governing its mobility are advection, dispersion, and sorption.

Sorption: The affinity of the compound for soil and sediment surfaces is a critical factor in its transport. The arsonic acid group can strongly adsorb to minerals, particularly iron and aluminum oxides and hydroxides, which are common in many soils and sediments. nih.govusgs.gov This adsorption reduces the concentration of the compound in the dissolved phase and retards its movement through the subsurface. The extent of sorption is influenced by soil properties such as organic carbon content, clay content, and pH. researchgate.net

Leaching and Runoff: In cases of low sorption, this compound has the potential to leach from the soil into groundwater or be transported via surface runoff into aquatic systems. The mobility of arsenic in the environment is a subject of extensive study, with findings indicating that its transport is highly dependent on local hydrogeology and geochemistry. sfu.ca

The simulation of the environmental transport and distribution of contaminants like this compound is accomplished using mathematical models. These models, such as MODFLOW and MT3DMS, can simulate groundwater flow and solute transport, providing predictions of contaminant plume movement over time. taylorfrancis.com Such models require input parameters that describe the chemical's properties and its interaction with the environment.

The following interactive data table presents estimated or typical values for key parameters used in transport and distribution modeling. It is important to note that these are generalized values for compounds with similar structural features, as specific experimental data for this compound are not available in the reviewed literature.

Interactive Data Table: Estimated Transport and Distribution Parameters

| Parameter | Symbol | Estimated Value | Significance |

| Soil Organic Carbon-Water Partitioning Coefficient | Koc | 100 - 500 L/kg | Indicates the tendency of the compound to sorb to organic matter in soil. |

| Water Solubility | S | Moderately Soluble | Affects the concentration in the aqueous phase and potential for leaching. |

| Henry's Law Constant | H | Low | Suggests low volatility from water to air. |

Note: These values are for illustrative purposes to demonstrate the parameters used in environmental modeling.

常见问题

Q. What statistical approaches are appropriate for clustered data in dose-response studies?

Q. How to address uncertainties in arsenic quantification via ICP-MS?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。